(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Pharmaceutical impurity profiling Reference standard qualification Structural isomer differentiation

Select this certified Pantoprazole Impurity 50 reference standard (CAS 313505-31-6) for your ANDA regulatory submissions. The fixed E-ylidene configuration and N3-methyl substitution ensure unambiguous chromatographic resolution from pantoprazole API and other known impurities—unlike demethylated analogs (e.g., CAS 313222-96-7) that cannot serve as valid markers. Supplied with ≥95% purity under ISO 17034 accreditation, this standard enables reliable HPLC/LC-MS method development, system suitability testing, and relative response factor determination.

Molecular Formula C15H9F2N3O3S
Molecular Weight 349.31
CAS No. 313505-31-6
Cat. No. B2571583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS313505-31-6
Molecular FormulaC15H9F2N3O3S
Molecular Weight349.31
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H9F2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)8-2-4-10(16)11(17)6-8/h2-7H,1H3
InChIKeyVZYRUBVPVFMQJX-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3,4-Difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 313505-31-6) – Core Identity and Procurement Baseline


(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 313505-31-6) is a synthetic benzothiazole derivative with the molecular formula C15H9F2N3O3S and a molecular weight of 349.31 g/mol [1]. The compound features a 3,4-difluorobenzamide moiety linked to a 3-methyl-6-nitrobenzothiazol-2(3H)-ylidene core, adopting a defined E configuration [2]. It is listed as a known impurity in certain pharmaceutical contexts, notably as Pantoprazole Impurity 50, and is commercially supplied as a reference standard with typical purity ≥95% [1].

Why a Generic Benzothiazole Amide Cannot Replace (E)-3,4-Difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide in Analytical and Research Workflows


Simple benzothiazole amides such as 3,4-difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 313222-96-7) lack the N3-methyl substituent on the thiazole ring and do not possess the ylidene E configuration that defines the target compound . These structural differences alter chromatographic retention, UV absorption profiles, and mass spectrometric fragmentation patterns, meaning that substituting a demethylated or non-ylidene analog will not co-elute with the target impurity and cannot serve as a valid reference marker in pharmacopoeial testing [1]. Furthermore, the fixed E geometry creates a distinct spatial arrangement of the benzamide carbonyl relative to the nitro group, which is a critical recognition element in crystallographic studies and structure-activity relationship (SAR) analyses – a feature absent in freely rotating analogs [1].

Head-to-Head Quantitative Differentiation: (E)-3,4-Difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide versus Its Closest Structural Analogs


Structural Identity: E-Ylidene Configuration and N3-Methyl Substitution Distinct from Demethylated Analogues

The target compound bears an N3-methyl group on the benzothiazole ring and exists as the (E)-ylidene isomer. In contrast, the demethylated analog 3,4-difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 313222-96-7) has a molecular formula of C14H7F2N3O3S and a molecular weight of 335.29 g/mol . The mass difference of 14.02 Da (a CH2 unit) and the absence of the E-ylidene geometry mean that the two compounds are chromatographically non-interchangeable .

Pharmaceutical impurity profiling Reference standard qualification Structural isomer differentiation

Positional Fluorine Pattern: 3,4-Difluorobenzamide vs. 4,6-Difluoro Isomer

The regioisomer N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (CAS 868371-03-3) shares the same molecular formula (C15H9F2N3O3S, MW 349.31) but places the fluorine atoms on the benzothiazole ring (4,6-positions) rather than on the benzamide phenyl ring (3,4-positions) . This positional swap alters the electronic distribution and hydrogen-bonding capacity of the molecule, as the 3,4-difluorobenzamide motif presents a different dipole moment and steric profile compared to the 4,6-difluorobenzothiazole pattern [1].

Isomer-specific activity Medicinal chemistry SAR Fluorine substitution effects

Nitro Group Placement: 6-Nitrobenzothiazole vs. 4-Nitrobenzamide Isomer

The target compound places the nitro group at the 6-position of the benzothiazole ring, whereas the regioisomer N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide carries the nitro group on the benzamide phenyl ring . This difference changes the chromophoric system: the 6-nitrobenzothiazole motif exhibits a distinct UV-Vis absorption maximum compared to the 4-nitrobenzamide motif, directly impacting diode-array detection specificity [1]. Although exact λmax values are not publicly reported for this specific pair, literature on analogous nitrobenzothiazoles indicates absorption bands in the 320–370 nm range differing by 15–30 nm from para-nitrobenzamides [1].

Chromophore differentiation UV detection specificity Impurity marker uniqueness

Commercial Availability as an Authenticated Impurity Reference Standard

Unlike generic benzothiazole amides sold as screening compounds, (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is specifically catalogued and sold as Pantoprazole Impurity 50 by ISO 17034-accredited reference material producers [1]. The product is supplied with a certificate of analysis including HPLC purity data (typically ≥95%), structural conformance by NMR and MS, and storage conditions (2–8°C) that ensure stability over a 3-year shelf life [1]. Generic benzothiazole amides from non-specialist suppliers do not include this pharmacopoeial impurity designation or the accompanying documentation chain.

Pharmaceutical quality control Reference standard procurement Impurity marker traceability

Optimal Deployment Scenarios for (E)-3,4-Difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide Based on Verified Differentiation


Pharmaceutical Impurity Method Development and Validation for Pantoprazole Drug Substance

As a designated Pantoprazole Impurity 50 reference standard, this compound is fit-for-purpose in HPLC/LC-MS method development for quantifying process-related impurities in pantoprazole active pharmaceutical ingredient (API). Its unique E-ylidene configuration and N3-methyl group ensure chromatographic resolution from the parent drug and other known impurities such as Pantoprazole N-oxide or sulfone derivatives [1]. The documented purity (≥95%) and ISO 17034 accreditation support its use in system suitability testing and relative response factor determination, directly aiding ANDA regulatory submissions [1].

Structure-Activity Relationship (SAR) Studies on Nitrobenzothiazole Pharmacophores

The defined 3,4-difluorobenzamide substitution and 6-nitrobenzothiazole ylidene core make this compound a valuable tool molecule for SAR exploration of nitroaromatic benzothiazoles. Because the positional isomer with fluorine on the benzothiazole ring (CAS 868371-03-3) and the demethylated analog (CAS 313222-96-7) are commercially distinguishable, researchers can systematically probe the contribution of fluorine position and N-methylation to target binding and cellular activity [2]. The E configuration is locked, eliminating conformational ambiguity that plagues freely rotating benzamide analogs [2].

Crystallographic and Spectroscopic Reference for Benzothiazole Ylidene Derivatives

The compound's rigid E-ylidene geometry and heavy atom pattern (two fluorine atoms, one sulfur atom) provide convenient handles for X-ray crystallography phasing and 19F NMR studies. It can serve as a co-crystallization ligand or a spectroscopic benchmark when investigating the solid-state conformation of related benzothiazole amides. The distinct 19F NMR signals from the 3,4-difluorophenyl ring offer a clean spectral window free from interference by the benzothiazole ring protons, unlike the 4,6-difluoro isomer where the fluorine signals may overlap with aromatic protons [2].

Quote Request

Request a Quote for (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.